tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411684
InChI: InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,9-10,15H2,1-4H3
SMILES: CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN
Molecular Formula: C14H22N2O2
Molecular Weight: 250.34 g/mol

tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate

CAS No.:

Cat. No.: VC13411684

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate -

Specification

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
IUPAC Name tert-butyl N-[[4-(aminomethyl)phenyl]methyl]-N-methylcarbamate
Standard InChI InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16(4)10-12-7-5-11(9-15)6-8-12/h5-8H,9-10,15H2,1-4H3
Standard InChI Key FXWZLSMMROZOGP-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CN

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physical Properties

tert-Butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate (CAS: 191871-91-7) has the molecular formula C₁₄H₂₂N₂O₂ and a molecular weight of 250.34 g/mol . Its structure comprises a tert-butyl group (–C(CH₃)₃) attached to a carbamate (–OCON–) functionality, which is further substituted with a methyl group and a 4-(aminomethyl)phenyl moiety. Key physicochemical properties include:

PropertyValueSource
Boiling Point365.2±21.0 °C (Predicted)
Density1.062±0.06 g/cm³
pKa9.13±0.10 (Predicted)
LogP4.74610

The tert-butyl group enhances lipophilicity, facilitating membrane permeability in biological systems. The aminomethyl (–CH₂NH₂) group contributes to hydrogen bonding and electrostatic interactions, critical for molecular recognition in enzymatic processes .

Spectroscopic and Chromatographic Data

The compound’s SMILES notation (CC(C)(C)OC(=O)N(C)C1=CC=C(CN)C=C1) confirms the connectivity of its functional groups . Nuclear Magnetic Resonance (NMR) spectra would reveal distinct signals for the tert-butyl protons (δ ~1.2 ppm), carbamate carbonyl (δ ~155 ppm in ¹³C NMR), and aromatic protons (δ ~7.2 ppm). High-performance liquid chromatography (HPLC) methods typically employ C18 columns with acetonitrile-water gradients for purity analysis .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate involves multi-step strategies, often leveraging protective group chemistry:

  • Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 4-(aminomethyl)benzylamine using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) .

  • Methylation: The secondary amine is methylated via reductive amination or alkylation with methyl iodide in the presence of a base.

  • Deprotection: Final deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the target compound .

A representative reaction sequence is:

4-(Aminomethyl)benzylamineBoc2OBoc-protected intermediateCH3IMethylated derivativeTFAtert-Butyl N-[4-(aminomethyl)phenyl]methyl-N-methylcarbamate\text{4-(Aminomethyl)benzylamine} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-protected intermediate} \xrightarrow{\text{CH}_3\text{I}} \text{Methylated derivative} \xrightarrow{\text{TFA}} \text{tert-Butyl N-{[4-(aminomethyl)phenyl]methyl}-N-methylcarbamate}

.

Optimization Challenges

Critical challenges include minimizing side reactions during methylation and ensuring regioselectivity in Boc protection. Mercury(II) chloride-assisted guanylation has been employed to enhance yield in related carbamate syntheses . Scalability remains a concern due to the use of toxic reagents like trifluoroacetic acid, necessitating alternative green chemistry approaches .

DerivativeMIC (µg/mL)Target Organism
9p (Fluorinated analog)0.5S. aureus
9q (Dichloro analog)1.0Escherichia coli

The tert-butyl group likely enhances bioavailability, while the carbamate moiety stabilizes interactions with microbial membranes .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor in synthesizing protease inhibitors and kinase modulators. Its Boc-protected amine is pivotal in peptide coupling reactions, enabling the construction of complex drug candidates .

Material Science

In polymer chemistry, the aminomethyl group facilitates crosslinking in epoxy resins, improving thermal stability (Tg > 150°C) . Recent patents highlight its use in conductive polymers for flexible electronics.

Comparative Analysis with Structural Analogs

tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate (CAS: 220298-96-4)

This analog lacks the N-methyl group, resulting in:

  • Lower molecular weight (222.29 g/mol vs. 250.34 g/mol)

  • Increased polarity (PSA = 67.84 Ų vs. 58.92 Ų)

  • Reduced antimicrobial potency (MIC > 64 µg/mL)

4-Chlorobenzyl Derivatives

Chlorine substitution enhances antibacterial activity but compromises solubility (LogP = 5.2 vs. 4.7) .

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